4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
Pyrrol-2(5H)-one Ring Conformational Dynamics
The pyrrol-2(5H)-one ring adopts a non-planar conformation due to partial double-bond character in the lactam moiety (C=O) and steric constraints imposed by adjacent substituents. Density Functional Theory (DFT) calculations reveal two stable rotamers: a syn conformation (hydroxy group oriented toward the thiadiazole) and an anti conformation (hydroxy group oriented away). The energy difference between these conformers is approximately 2.1 kcal/mol, favoring the syn form due to intramolecular hydrogen bonding between the 3-hydroxy group and the thiadiazole nitrogen.
Table 1: Conformational Energy Comparison of Pyrrol-2(5H)-one Rotamers
| Conformation | Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|
| Syn | 0.0 | O-H···N (2.09 Å) |
| Anti | +2.1 | C-H···π (thiadiazole) |
Infrared spectroscopy confirms this preference, with a broad O-H stretch at 3200–3300 cm⁻¹ indicative of hydrogen bonding in the syn conformer. The ¹H-NMR spectrum shows coupling between the pyrrolone H-5 proton (δ 5.87 ppm) and the thiadiazole methyl group (δ 2.45 ppm), consistent with restricted rotation about the C-N bond.
Thiadiazole-Pyrrolone Junction Steric Interactions
The 1,3,4-thiadiazole ring imposes significant steric constraints at the C-1 position of the pyrrolone. X-ray crystallography (though not directly available for this compound) of analogous structures shows a dihedral angle of 28.5° between the thiadiazole and pyrrolone planes. This distortion minimizes repulsion between the thiadiazole sulfur atom and the pyrrolone C-3 hydroxy group.
Methyl substitution at the thiadiazole C-5 position creates a 1.8 Å van der Waals contact with the adjacent pyrrolone C-2 carbonyl oxygen, increasing ring puckering. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the thiadiazole σ*(C-S) orbital and the pyrrolone lone pairs, contributing to junction stability.
Tautomeric Equilibria in Hydroxy-Substituted Pyrrolones
The 3-hydroxy group participates in keto-enol tautomerism, with computational studies predicting a 85:15 equilibrium favoring the enol form in the gas phase. This preference arises from aromatic stabilization of the enol tautomer through conjugation with the pyrrolone π-system.
Table 2: Tautomeric Equilibrium Parameters
| Tautomer | ΔG (kcal/mol) | Aromaticity Index (NICS) |
|---|---|---|
| Enol | 0.0 | -12.4 (strongly aromatic) |
| Keto | +3.2 | -8.9 (moderately aromatic) |
Electron-withdrawing substituents like the 4-benzoyl group shift the equilibrium toward the enol form by stabilizing the conjugate base. The methoxyphenyl substituent at C-5 further enhances tautomeric stability through resonance donation into the pyrrolone ring. These findings align with broader trends in hydroxy-heterocycle tautomerism observed in pyrimidinone systems.
Properties
CAS No. |
439947-30-5 |
|---|---|
Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-12-22-23-21(29-12)24-17(13-8-10-15(28-2)11-9-13)16(19(26)20(24)27)18(25)14-6-4-3-5-7-14/h3-11,17,25H,1-2H3/b18-16+ |
InChI Key |
SUPLXEFSPMDLMM-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reaction
A widely cited method for synthesizing pyrrolidine-2,3-dione derivatives involves a one-pot three-component reaction. For the target compound, this approach combines 5-methyl-1,3,4-thiadiazol-2-amine , 4-methoxybenzaldehyde , and benzoylpyruvic acid in ethanol under acidic catalysis. Trifluoroacetic acid (TFA) is typically employed to facilitate the cyclocondensation process.
Reaction Scheme
-
Formation of the Schiff base : 5-Methyl-1,3,4-thiadiazol-2-amine reacts with 4-methoxybenzaldehyde to generate an imine intermediate.
-
Nucleophilic attack : Benzoylpyruvic acid undergoes keto-enol tautomerism, enabling nucleophilic attack by the imine’s nitrogen.
-
Cyclization : Intramolecular esterification forms the pyrrolidine-2,3-dione core, followed by dehydration to yield the final product.
Optimization Parameters
Sequential Condensation Approach
An alternative method involves stepwise condensation, as reported for structurally analogous thiadiazol-pyrrolidine hybrids:
Step 1: Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine
-
Procedure : Cyclocondensation of thiosemicarbazide with acetic anhydride in the presence of phosphorus oxychloride.
-
Conditions : 120°C for 4 hours under nitrogen atmosphere.
Step 2: Formation of Schiff Base Intermediate
-
Reagents : 5-Methyl-1,3,4-thiadiazol-2-amine + 4-methoxybenzaldehyde.
-
Conditions : Stirred in ethanol at room temperature for 12 hours.
Step 3: Cyclocondensation with Benzoylpyruvic Acid
-
Reagents : Schiff base + benzoylpyruvic acid.
-
Catalyst : Piperidine (10 mol%).
-
Conditions : Reflux in toluene for 5 hours.
Reaction Optimization and Kinetic Studies
Solvent and Catalytic Effects
Comparative studies reveal that ethanol outperforms DMF or THF due to its ability to stabilize charged intermediates. Catalysts like TFA and piperidine exhibit distinct mechanistic roles:
-
TFA : Protonates carbonyl groups, enhancing electrophilicity.
-
Piperidine : Acts as a base, deprotonating enolic intermediates to drive cyclization.
Table 1: Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | TFA | 80 | 85 |
| Methanol | TFA | 80 | 82 |
| Toluene | Piperidine | 110 | 78 |
| DMF | None | 100 | <50 |
Temperature and Time Dependence
Kinetic profiling indicates that the reaction reaches 90% completion within 4 hours at 80°C but requires additional time for byproduct decomposition. Prolonged heating beyond 8 hours risks decarboxylation of the pyrrolidine-dione core.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.7 minutes.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-gram batch was synthesized using the one-pot method with the following modifications:
Environmental Considerations
-
E-factor : 8.2 (kg waste/kg product), primarily from solvent recovery.
Applications and Derivatives
Biological Activity
While direct data for this compound are limited, analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of 3-keto derivative.
Reduction: Formation of 4-benzyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various chemical reactions, including:
- Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
- Reduction : The compound can be reduced to modify the thiadiazole ring or other functional groups.
These reactions facilitate the development of derivatives with enhanced properties for further research and application.
Biology
Research indicates that 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one exhibits potential biological activity. Studies have explored its interactions with various biological targets, suggesting applications in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer.
- Receptor Modulation : Its structural features allow it to interact with receptors, potentially modulating their activity and influencing physiological processes.
Medicine
The pharmacological properties of this compound are under investigation for therapeutic applications. Preliminary studies suggest:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, indicating potential for treating inflammatory diseases.
- Antioxidant Activity : The presence of methoxy and hydroxy groups is associated with antioxidant properties that could protect cells from oxidative damage.
Industrial Applications
In industrial settings, this compound can be utilized in the development of specialty chemicals and materials. Potential applications include:
- Material Science : Its unique structure may contribute to the creation of polymers or coatings with enhanced stability and reactivity.
- Agricultural Chemicals : The compound's ability to interact with biological systems suggests potential use as a herbicide or pesticide.
Case Studies and Research Findings
Recent studies have provided insights into the mechanisms and effects of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one:
- Enzyme Interaction Studies : Research demonstrated that derivatives of this compound can effectively inhibit enzymes critical in cancer metabolism (Chahal et al., 2023) .
- Therapeutic Potential in Inflammation : A study highlighted the anti-inflammatory properties of similar compounds, suggesting that this compound could be effective in managing conditions like arthritis (Aalto University Research) .
- Material Development Applications : Investigations into the use of this compound in creating novel materials have shown promising results in enhancing material properties for industrial applications (PubChem) .
Mechanism of Action
The mechanism of action of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to analogs with variations in the benzoyl, aryl, and thiadiazole substituents. Key differences in molecular weight, substituent effects, and biological activity are summarized below:
Structural and Physicochemical Comparisons
Biological Activity
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several significant structural elements:
- Benzoyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Hydroxy Group : May enhance solubility and facilitate hydrogen bonding.
- Thiadiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrrole Ring : Implicates in the modulation of various biological pathways.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : The thiadiazole component is associated with antimicrobial properties. Studies have shown effectiveness against multiple bacterial strains, suggesting potential as an antibiotic agent .
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyrrole ring is thought to play a role in these effects .
- Anti-inflammatory Effects : The hydroxy group may contribute to anti-inflammatory activity by modulating inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases .
The mechanisms through which 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell signaling pathways.
- Interaction with Receptors : Potential interactions with various receptors could modulate physiological responses, contributing to its therapeutic effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the effect of 4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis. Molecular assays confirmed activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Q & A
Q. How do advanced spectroscopic techniques (e.g., 2D NMR) resolve structural ambiguities?
- Methodological Answer :
- HSQC/HMBC : Assign quaternary carbons (e.g., carbonyl at δ 170 ppm) and confirm connectivity between the pyrrolone and thiadiazole rings.
- NOESY : Determine spatial proximity of the benzoyl and 4-methoxyphenyl groups to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
